(1-Naphthalen-1-ylmethyl-1H-indol-3-yl)-methanol (1-Naphthalen-1-ylmethyl-1H-indol-3-yl)-methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18443288
InChI: InChI=1S/C20H17NO/c22-14-17-13-21(20-11-4-3-10-19(17)20)12-16-8-5-7-15-6-1-2-9-18(15)16/h1-11,13,22H,12,14H2
SMILES:
Molecular Formula: C20H17NO
Molecular Weight: 287.4 g/mol

(1-Naphthalen-1-ylmethyl-1H-indol-3-yl)-methanol

CAS No.:

Cat. No.: VC18443288

Molecular Formula: C20H17NO

Molecular Weight: 287.4 g/mol

* For research use only. Not for human or veterinary use.

(1-Naphthalen-1-ylmethyl-1H-indol-3-yl)-methanol -

Specification

Molecular Formula C20H17NO
Molecular Weight 287.4 g/mol
IUPAC Name [1-(naphthalen-1-ylmethyl)indol-3-yl]methanol
Standard InChI InChI=1S/C20H17NO/c22-14-17-13-21(20-11-4-3-10-19(17)20)12-16-8-5-7-15-6-1-2-9-18(15)16/h1-11,13,22H,12,14H2
Standard InChI Key IUHCFJUQAXVSLR-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2CN3C=C(C4=CC=CC=C43)CO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(1-Naphthalen-1-ylmethyl-1H-indol-3-yl)-methanol (CAS: 676247-82-8) features a naphthalene group linked via a methylene bridge to the nitrogen of an indole ring, with a hydroxymethyl substituent at the indole’s 3-position. Its molecular formula is C₂₀H₁₇NO, with a molar mass of 287.4 g/mol . The IUPAC name, [1-(naphthalen-1-ylmethyl)indol-3-yl]methanol, reflects this arrangement.

Key Structural Features:

  • Naphthalene Moiety: A fused bicyclic aromatic system known for hydrophobic interactions and π-stacking capabilities.

  • Indole Core: A heterocyclic structure prevalent in bioactive alkaloids and pharmaceuticals.

  • Hydroxymethyl Group: Introduces polarity and potential for hydrogen bonding, influencing solubility and reactivity.

Spectral and Computational Data

The compound’s Standard InChIKey (IUHCFJUQAXVSLR-UHFFFAOYSA-N) and Canonical SMILES (C1=CC=C2C(=C1)C=CC=C2CN3C=C(C4=CC=CC=C43)CO) provide precise descriptors for computational modeling. While experimental spectral data (e.g., NMR, IR) remain unpublished for this derivative, analogous indole-naphthalene hybrids exhibit characteristic signals:

  • ¹H NMR: Aromatic protons in δ 7.2–8.5 ppm, hydroxymethyl protons near δ 4.5–5.0 ppm .

  • FTIR: O-H stretch ~3200–3400 cm⁻¹, C=N/C=C vibrations ~1600 cm⁻¹ .

Synthesis and Preparation

Methodological Overview

Although explicit protocols for (1-Naphthalen-1-ylmethyl-1H-indol-3-yl)-methanol are scarce, its synthesis likely follows strategies employed for related indole-naphthalene conjugates .

Proposed Pathways:

  • Grignard Reaction:

    • Step 1: Naphthalene-1-carbaldehyde reacts with indole-3-methanol in the presence of a Grignard reagent (e.g., MeMgBr) to form the methylene bridge.

    • Step 2: Acidic workup yields the target alcohol.

  • Mannich-Type Condensation:

    • A one-pot reaction involving naphthol, indole-3-carboxaldehyde, and a secondary amine under mild conditions (e.g., CH₂Cl₂, room temperature) .

  • Reductive Amination:

    • Condensation of 1-naphthalenemethylamine with indole-3-carboxaldehyde followed by sodium borohydride reduction of the imine intermediate.

Optimization Challenges

  • Regioselectivity: Ensuring substitution at the indole’s 3-position requires careful control of reaction conditions.

  • Steric Hindrance: Bulky naphthalene groups may slow reaction kinetics, necessitating extended reaction times or elevated temperatures.

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